Danicopan HCl
Description
Properties
Molecular Formula |
C26H24BrClFN7O3 |
|---|---|
Molecular Weight |
616.8764 |
IUPAC Name |
(2S,4R)-1-[2-[3-acetyl-5-(2-methylpyrimidin-5-yl)indazol-1-yl]acetyl]-N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C26H23BrFN7O3.ClH/c1-14(36)25-19-8-16(17-10-29-15(2)30-11-17)6-7-20(19)35(33-25)13-24(37)34-12-18(28)9-21(34)26(38)32-23-5-3-4-22(27)31-23;/h3-8,10-11,18,21H,9,12-13H2,1-2H3,(H,31,32,38);1H/t18-,21+;/m1./s1 |
InChI Key |
QJHQCDWVESCWKP-WKOQGQMTSA-N |
SMILES |
CC1=NC=C(C=N1)C2=CC3=C(C=C2)N(N=C3C(=O)C)CC(=O)N4CC(CC4C(=O)NC5=NC(=CC=C5)Br)F.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Danicopan HCl; ACH-4471; ACH4471; ACH 4471; ACH-0144471; ACH 0144471; ACH0144471; Danicopan hydrochloride |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Target Specificity and Mechanism of Action
Danicopan HCl and Iptacopan HCl (LNP023) are both oral complement inhibitors but differ fundamentally in their targets:
- This compound : Inhibits factor D , preventing initiation of the AP by blocking C3 convertase formation .
- Iptacopan HCl : Targets factor B , a component of the C3 convertase (C3bBb), thereby disrupting its catalytic activity (IC50: 10 nM) .
Key distinction : Factor D inhibition upstream (Danicopan) may preserve classical/lectin pathway functions, while factor B inhibition (Iptacopan) directly disrupts AP amplification but leaves upstream initiation intact.
Pharmacological Potency and Selectivity
Danicopan’s lower Kd suggests stronger target engagement, but clinical efficacy depends on downstream pathway modulation.
Q & A
Q. What are the key considerations in designing a Phase III randomized controlled trial (RCT) for Danicopan HCl as an add-on therapy in paroxysmal nocturnal hemoglobinuria (PNH)?
- Methodological Answer : A robust Phase III RCT design should include:
- Double-blind, placebo-controlled randomization to minimize bias .
- Primary endpoints aligned with clinical outcomes, such as change in hemoglobin (Hb) concentration from baseline (e.g., +2.4 g/dL in the ALPHA trial) and transfusion avoidance rates .
- Stratification of patients based on existing C5 inhibitor therapy (e.g., eculizumab or ravulizumab) to assess additive efficacy .
- Interim analyses at predefined milestones (e.g., after 63 participants completed 12 weeks) to evaluate early efficacy/safety .
- Inclusion of an open-label extension (OLE) to gather long-term safety and durability data (e.g., 24-week OLE in ALPHA) .
Q. How can preclinical models validate the target engagement and efficacy of this compound as a factor D inhibitor?
- Methodological Answer :
- In vitro assays : Measure inhibition of complement factor D (FD) activity using enzymatic assays (e.g., IC50 = 0.54 nM for human FD) .
- Animal models : Use FD-dependent complement activation models (e.g., lipopolysaccharide-induced alternative pathway activation) to confirm suppression of C3 convertase formation .
- Tissue-specific readouts : Quantify reductions in complement biomarkers (e.g., C3a, C5a) in serum or target tissues .
Q. What safety parameters should be prioritized in clinical trials of this compound?
- Methodological Answer :
- Adverse event (AE) monitoring : Focus on treatment-emergent AEs (TEAEs) occurring in ≥10% of participants (e.g., diarrhea, headache, COVID-19) .
- Laboratory metrics : Track lactate dehydrogenase (LDH) levels to monitor hemolysis and absolute reticulocyte count (ARC) for bone marrow response .
- Long-term follow-up : Extend safety observations beyond 12 weeks to identify rare or delayed AEs (e.g., 48-week data in ALPHA LTE) .
Advanced Research Questions
Q. How should researchers address discrepancies between interim and long-term efficacy data in this compound trials?
- Methodological Answer :
- Interim vs. final analysis : Interim results (e.g., 12-week Hb change) may underestimate long-term outcomes due to delayed therapeutic effects. Use longitudinal mixed-effects models to account for time-dependent variables .
- Transfusion avoidance rates : In ALPHA, 83% of danicopan-treated patients avoided transfusions at 12 weeks, but this dropped to 78% at 24 weeks. Investigate confounding factors (e.g., infections, compliance) via sensitivity analyses .
- Table : Key Efficacy Outcomes from ALPHA Trial
| Endpoint | Danicopan Group (12 weeks) | Placebo Group (12 weeks) | Danicopan Group (24 weeks) |
|---|---|---|---|
| Δ Hb (g/dL) | +2.4* | +0.2 | +2.1 |
| Transfusion Avoidance | 83% | 38% | 78% |
| *p < 0.001 vs. placebo . |
Q. What statistical methods are optimal for analyzing patient-reported outcomes (PROs) in this compound trials?
- Methodological Answer :
- Pre-specified PRO instruments : Use validated tools (e.g., FACIT-Fatigue scale) to quantify quality-of-life improvements .
- Mixed-model repeated measures (MMRM) : Adjust for baseline scores and missing data in longitudinal PRO datasets .
- Clinically meaningful thresholds : Define minimal important differences (MIDs) for PROs (e.g., ≥3-point change in fatigue scores) to contextualize significance .
Q. How can researchers mitigate challenges in combining this compound with other complement inhibitors (e.g., factor B inhibitors) in preclinical studies?
- Methodological Answer :
- Synergy testing : Use checkerboard assays or isobolographic analyses to quantify additive/synergistic effects of FD + factor B inhibition .
- Dose-ranging studies : Identify non-overlapping toxicity profiles by testing staggered dosing in animal models .
- Biomarker validation : Monitor dual-pathway suppression via C3a/C5a levels and alternative pathway activity (AH50 assay) .
Methodological and Reporting Standards
Q. What NIH guidelines apply to preclinical studies of this compound?
- Methodological Answer :
- Animal studies : Report strain, sex, and age of animals, FD inhibition protocols, and randomization methods .
- Data transparency : Share raw data for key endpoints (e.g., IC50 values, pharmacokinetic curves) in public repositories .
- Reproducibility : Include detailed methods for FD activity assays (e.g., buffer composition, temperature) .
Q. How can conflicting results in complement inhibition assays be resolved?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
